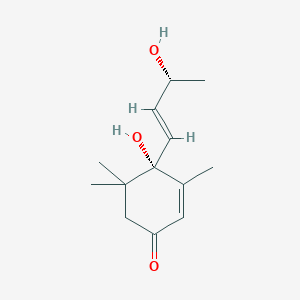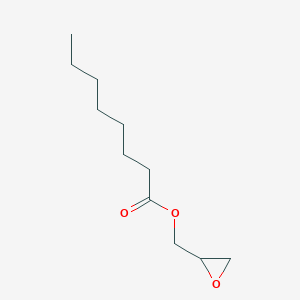
(Oxiran-2-yl)methyl octanoate
Übersicht
Beschreibung
“(Oxiran-2-yl)methyl octanoate” is a useful research chemical compound used as a reactant in the stereoselective synthesis of triacylglycerols . It has a molecular weight of 200.3 and a molecular formula of C11H20O3 .
Synthesis Analysis
The synthesis of similar compounds involves a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis
The molecular structure of “(Oxiran-2-yl)methyl octanoate” is represented by the canonical SMILES string: CCCCCCCC(=O)OCC1CO1 .Chemical Reactions Analysis
The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are typically used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .Physical And Chemical Properties Analysis
“(Oxiran-2-yl)methyl octanoate” is a colourless oil . It has a solubility in chloroform and ethyl acetate . The topological polar surface area is 38.8Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Bio-Based Cyclic Carbonates : Research conducted by Narra et al. (2016) explored the synthesis of novel bio-based cyclic carbonates from ricinoleic acid through the intramolecular rearrangement of an epoxy carbonate ester with Lewis acids. The process involved the formation of methyl 8-(3-(2-(methoxy carbonyloxy)octyl)oxiran-2-yl)octanoate, highlighting the potential of (oxiran-2-yl)methyl octanoate derivatives in creating environmentally friendly cyclic carbonates (Narra et al., 2016).
Chiral Epoxides Synthesis : Peru et al. (2016) demonstrated the chemo-enzymatic synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable levoglucosenone. This process presents (oxiran-2-yl)methyl octanoate derivatives as valuable precursors in chemical syntheses, offering a sustainable alternative to traditional methods (Peru et al., 2016).
Polymerization and Material Science
Polymer Synthesis : Li Zhan-xiong (2012) worked on the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} by ring-opening polymerization. This research underscores the role of (oxiran-2-yl)methyl octanoate derivatives in developing new materials with potential applications in various industries (Li Zhan-xiong, 2012).
Corrosion Inhibition : Dagdag et al. (2019) investigated the use of aromatic epoxy monomers, including derivatives of (oxiran-2-yl)methyl octanoate, in inhibiting carbon steel corrosion. This study indicates the potential of these compounds in industrial applications, particularly in corrosion protection (Dagdag et al., 2019).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Anticancer Agents : Gouhar and Raafat (2015) explored the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for potential use as anticancer agents. This research highlights the significance of (oxiran-2-yl)methyl octanoate derivatives in the development of new therapeutic compounds (Gouhar & Raafat, 2015).
Environmental Applications
- Biodiesel Production and Analysis : Garner and Brezinsky (2011) conducted studies on biodiesel surrogate components, including methyl octanoate, to understand their combustion and NO formation characteristics. This research provides insights into the environmental impact of using derivatives of (oxiran-2-yl)methyl octanoate in biofuel production (Garner & Brezinsky, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-11(12)14-9-10-8-13-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCFYINOYWDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558910 | |
| Record name | (Oxiran-2-yl)methyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiran-2-ylmethyl octanoate | |
CAS RN |
24412-91-7 | |
| Record name | (Oxiran-2-yl)methyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



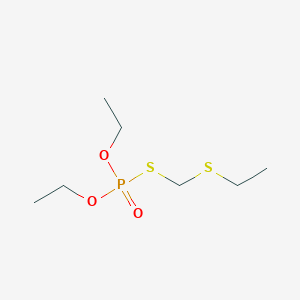

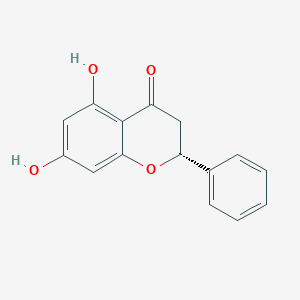
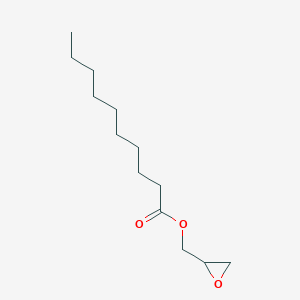
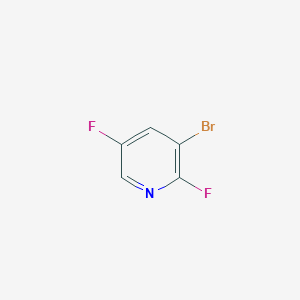
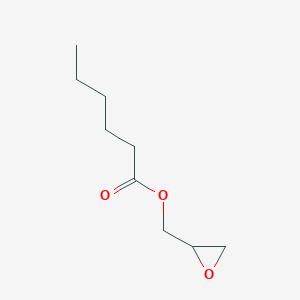
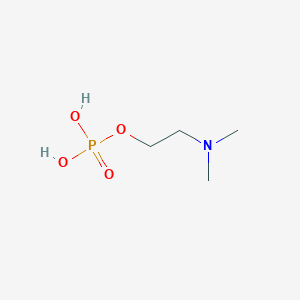
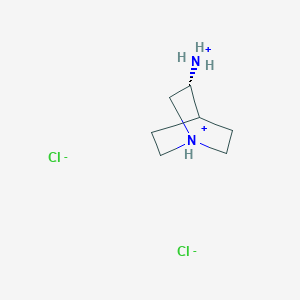
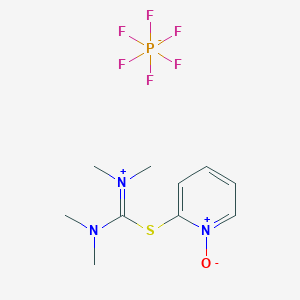
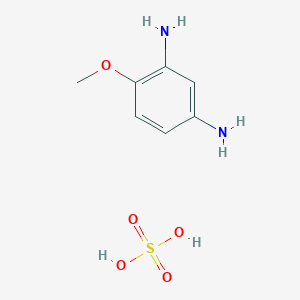
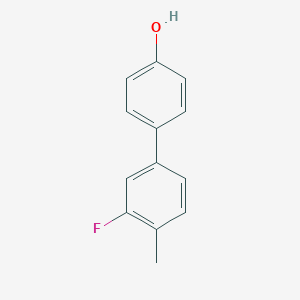
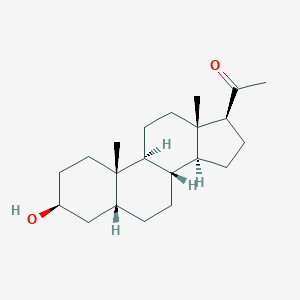
![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)
